5-azido-1-methyl-1H-1,2,3-triazole
Overview
Description
5-azido-1-methyl-1H-1,2,3-triazole is a compound with the molecular formula C3H4N6 . It is a type of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their excellent properties and are intensely investigated by synthetic chemists .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, has been a subject of research for many years . Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm .Molecular Structure Analysis
The molecular structure of 5-azido-1-methyl-1H-1,2,3-triazole consists of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .Physical And Chemical Properties Analysis
5-azido-1-methyl-1H-1,2,3-triazole has a molecular weight of 124.10 g/mol. It has a topological polar surface area of 45.1 Ų and a complexity of 137. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .Scientific Research Applications
Synthesis and Reactivity Studies
- Researchers have explored the synthesis and subsequent transformations of 1,2,3-triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole. They investigated the reactivity of β-azolylenamines with 5-azido-1-methyl-1H-1,2,3-triazole, leading to various products based on different transformation pathways of a common 1,2,3-triazoline intermediate. Theoretical investigations using DFT calculations supported these findings (Beliaev et al., 2018).
Solid Phase Peptide Synthesis
- A study on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, including 5-azido-1-methyl-1H-1,2,3-triazole, demonstrated its utility in solid-phase peptide synthesis. This method efficiently incorporates 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
Crystal Structure Analysis
- The crystal structure of 5-azido-3-nitro-1H-1,2,4-triazole and its derivatives was determined through low-temperature single-crystal X-ray diffraction, providing insights into the interactions between molecules or ions in these compounds (Izsák & Klapötke, 2012).
Synthesis of Energetic Compounds
- The synthesis of nitrogen-rich energetic compounds using 4-azido-5-(chlorodinitromethyl)-2-nitro-2H-1,2,3-triazole, a derivative of 5-azido-1-methyl-1H-1,2,3-triazole, was reported. These compounds exhibit good thermal stability and insensitivity to mechanical stimuli, making them potential candidates for energetic materials (Cao et al., 2023).
Antibacterial Activity
- Research on quinazolinones derivatives containing 1,2,3-triazole moieties, including 5-azido-1-methyl-1H-1,2,3-triazole, showed potential antibacterial activity. This study provided insights into the synthesis and characterization of these compounds and their applications in combating bacterial pathogens (Khan, 2018).
Future Directions
Triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, are expected to continue to be a focus of research due to their excellent properties and potential for various applications . The introduction of greater structural diversity to substances like 5-azido-1-methyl-1H-1,2,3-triazole is a promising strategy to delay the onset of resistance .
properties
IUPAC Name |
5-azido-1-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6/c1-9-3(6-7-4)2-5-8-9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWQVJPYBSSFLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-azido-1-methyl-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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